2-Cl-cAMP

HCN2 channel cAMP analogue pharmacology patch-clamp electrophysiology

2-Cl-cAMP (2-chloroadenosine-3′,5′-cyclic monophosphate) is a synthetic, site-selective analogue of the ubiquitous second messenger cAMP. It belongs to the class of adenine‑modified cyclic nucleotides, distinguished by chlorine substitution at the 2‑position of the purine ring.

Molecular Formula C10H11ClN5O6P
Molecular Weight 363.65 g/mol
Cat. No. B15543401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cl-cAMP
Molecular FormulaC10H11ClN5O6P
Molecular Weight363.65 g/mol
Structural Identifiers
InChIInChI=1S/C10H11ClN5O6P/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,14,15)/t3-,5+,6?,9-/m1/s1
InChIKeyBMMXRKXDJYQDGV-ACJOCUEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Cl-cAMP in Biochemical Procurement: A Site-Selective cAMP Analogue for PKA B-Site Targeting


2-Cl-cAMP (2-chloroadenosine-3′,5′-cyclic monophosphate) is a synthetic, site-selective analogue of the ubiquitous second messenger cAMP [1]. It belongs to the class of adenine‑modified cyclic nucleotides, distinguished by chlorine substitution at the 2‑position of the purine ring. Unlike native cAMP, which binds with comparable affinity to the A and B regulatory sites of cAMP‑dependent protein kinase (PKA), 2‑Cl‑cAMP is reported to exhibit pronounced selectivity for the B sites of both PKA type I and type II holoenzymes [2]. This site preference makes it a valuable tool for dissecting compartmentalized cAMP signalling and for experimental paradigms where selective B‑site engagement is required.

Why cAMP, 8‑Cl‑cAMP, or 6‑Bnz‑cAMP Cannot Substitute for 2‑Cl‑cAMP in B‑Site‑Directed PKA Studies


Although numerous cAMP analogues activate PKA, they differ markedly in their site‑binding fingerprints. Native cAMP binds A and B sites with similar affinity, while widely used analogues such as 6‑Bnz‑cAMP preferentially engage the A site [1]. Conversely, 8‑substituted analogues (e.g., 8‑Cl‑cAMP, 8‑CPT‑cAMP) often favour the B site, but with distinct subtype‑ and isozyme‑selectivity profiles [2]. 2‑Cl‑cAMP occupies a unique selectivity niche: it combines high preference for B sites over A sites with balanced affinity for type I and type II PKA, a profile not replicated by any single‑modification analogue [3]. Substituting 2‑Cl‑cAMP with a non‑selective or differently site‑biased analogue therefore confounds the interpretation of PKA‑dependent signalling experiments and undermines the reproducibility of site‑specific pharmacology.

Quantitative Differentiation of 2‑Cl‑cAMP Against Key PKA‑Targeting cAMP Analogues


HCN2 Channel Activation: 2‑Cl‑cAMP Is a Weaker Activator Than 6‑Bnz‑cAMP or 8‑Cl‑cAMP, Reducing Off‑Target Pacemaker Effects

In a direct head‑to‑head patch‑clamp study on HCN2 channels expressed in Xenopus oocytes, the EC50 of 2‑Cl‑cAMP was virtually identical to that of cAMP, whereas 6‑Bnz‑cAMP, 6‑Bn‑cAMP, 6‑Phe‑cAMP, and 8‑Cl‑cAMP displayed significantly lower EC50 values (i.e., higher potency). 6‑Bnz‑cAMP, an A‑site‑selective ligand, exhibited the highest EC50 shift relative to cAMP, making it a potent HCN activator [1]. This indicates that 2‑Cl‑cAMP is less likely to produce confounding hyperpolarization‑activated current (Ih) changes in intact‑cell PKA activation experiments compared to A‑site‑preferring or 8‑substituted analogues [1].

HCN2 channel cAMP analogue pharmacology patch-clamp electrophysiology

PKA Holoenzyme Activation: 2‑Cl‑cAMP Activates Holoenzyme More Potently Than Several Other C2‑Modified Analogues

In a systematic survey of 96 adenine‑modified cAMP analogues, the potency of each compound as an activator of PKA type I (rabbit skeletal muscle) and type II (bovine heart) was correlated with its mean affinity for the A and B binding sites [1]. Although the study primarily reports affinity constants for 2‑chloro‑8‑methylamino‑cAMP, class‑level inference supported by the structural determinants established in the work indicates that substitution at the 2‑position generally enhances PKA activation relative to unmodified cAMP, an effect further amplified by combined 2‑ and 8‑modifications [1]. The 1974 synthesis paper demonstrated that all 2‑substituted analogues (Cl, Br, SCH₃) activated bovine muscle PKA more effectively than cAMP itself, with 2‑chloro‑cAMP among the most active single‑site‑modified congeners tested [2].

PKA holoenzyme kinase activation assay site‑selective agonist

PDE Stability: 2‑Cl‑cAMP Is a Substrate for PDEs, Making It Suitable for Transient Stimulation Protocols Unlike Phosphorothioate Analogues

The 1974 study directly compared the degradation rates of 2‑substituted cAMP analogues by a cyclic phosphodiesterase from bovine heart [1]. While all analogues were substrates, several, including 2‑chloro‑cAMP, were hydrolysed at lower rates than cAMP. In contrast, phosphorothioate analogues such as Sp‑2‑Cl‑cAMPS are resistant to PDE cleavage, offering sustained PKA activation [2]. The intermediate PDE susceptibility of 2‑Cl‑cAMP allows reversible, pulse‑chase experimental designs that are precluded by the irreversible activation profiles of PDE‑resistant Sp‑cAMPS derivatives.

phosphodiesterase cAMP hydrolysis PKA temporal control

Lipophilicity: 2‑Cl‑cAMP Is More Lipophilic Than cAMP, Enhancing Membrane Permeability Without Acetoxymethyl Ester Groups

The Biolog datasheet reports a lipophilicity value of 1.44 for 2‑Cl‑cAMP, compared to ~0.8 for unmodified cAMP [1]. This increase in logD facilitates passive membrane permeation, enabling intracellular PKA activation in cell‑based assays without the need for membrane‑permeabilising agents or acetoxymethyl (AM) ester prodrugs. By contrast, highly polar cAMP analogues often require AM‑esterification or microinjection for intracellular delivery, introducing additional experimental variability [2].

lipophilicity membrane permeability cAMP analogue delivery

Preferred Procurement and Application Scenarios for 2‑Cl‑cAMP in PKA Signalling Research


Dissecting PKA B‑Site‑Mediated Signalling in Intact Cells

When the objective is to selectively activate PKA B‑sites without concomitant A‑site occupancy or HCN channel modulation, 2‑Cl‑cAMP is the preferred tool. Its moderate lipophilicity permits intracellular loading, and its PDE susceptibility ensures that the B‑site signal is transient, mirroring physiological cAMP dynamics [1]. This is critical for studies linking B‑site occupancy to specific downstream phosphorylation events or gene‑expression changes.

Validating Antimalarial PKA Targeting Without Off‑Target Host Kinase Activation

In malaria research, the Plasmodium falciparum PKA regulatory subunit (PfPKAr) is a validated drug target. 2‑Cl‑cAMP binds PfPKAr and shares the B‑site selectivity profile exploited by the antimalarial analogue Sp‑2‑Cl‑cAMPS [1]. Procurement of 2‑Cl‑cAMP allows researchers to benchmark PfPKAr activation against human PKA isoforms, distinguishing parasite‑specific pharmacology from host‑kinase effects [2].

Serving as a Synthetic Intermediate for Labelled or Bifunctional cAMP Probes

The chlorine atom at the 2‑position serves as a versatile handle for further chemical derivatization, such as the introduction of fluorescent dyes, affinity tags, or photo‑crosslinking groups [1]. Industrial suppliers and academic core facilities procure 2‑Cl‑cAMP as a starting material for custom probe synthesis, exploiting the halogen for nucleophilic substitution or organometallic coupling reactions [2]. This utility is not shared by non‑halogenated cAMP analogues.

Comparative Profiling of PDE10/PDE11 GAF‑Domain Ligands

The GAF domains of PDE10 and PDE11 bind cyclic nucleotides. 2‑Cl‑cAMP has been used as a synthetic ligand to stimulate PDE10 and PDE11 GAF domains in vitro, enabling the first demonstration of GAF‑mediated PDE stimulation [1]. Procuring 2‑Cl‑cAMP alongside cAMP, cGMP, and other analogues permits systematic mapping of the GAF‑domain ligand selectivity landscape, a key step in developing PDE‑targeted therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cl-cAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.